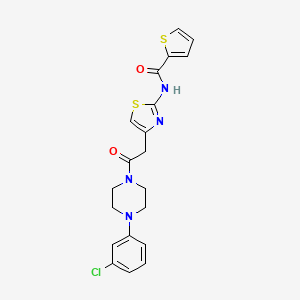

N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide

Description

N-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide (CAS: 1048676-55-6) is a synthetic small molecule featuring a thiophene-2-carboxamide moiety linked to a thiazole ring, which is further connected via a 2-oxoethyl chain to a 3-chlorophenyl-substituted piperazine (Fig. 1). Its molecular formula is C₂₀H₂₂ClN₅O₃S, with a molecular weight of 447.9 g/mol .

Properties

IUPAC Name |

N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S2/c21-14-3-1-4-16(11-14)24-6-8-25(9-7-24)18(26)12-15-13-29-20(22-15)23-19(27)17-5-2-10-28-17/h1-5,10-11,13H,6-9,12H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIMJNCZFYPISG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing data from various studies, including molecular docking, in vitro assays, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 445.90 g/mol. Its structural features include:

- Piperazine moiety : Known for its role in various pharmacological effects.

- Thiazole and thiophene rings : Contribute to the compound's reactivity and interaction with biological targets.

- Chlorophenyl group : Enhances lipophilicity and potential receptor binding.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole-containing compounds, including derivatives similar to this compound.

-

In Vitro Studies :

- Compounds with similar thiazole structures demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For example, thiazole derivatives have shown IC50 values ranging from to , indicating potent activity compared to standard drugs like doxorubicin .

- The presence of electron-donating groups on the phenyl ring was identified as crucial for enhancing anticancer activity .

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial potential of compounds related to this compound has also been explored:

- In Vitro Assays :

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

| Functional Group | Effect on Activity |

|---|---|

| Piperazine | Increases receptor affinity |

| Thiazole ring | Essential for anticancer properties |

| Chlorophenyl group | Enhances lipophilicity |

| Electron-donating groups | Improves cytotoxicity |

Case Study 1: Anticancer Efficacy

A recent study synthesized several thiazole derivatives and evaluated their anticancer efficacy using MTT assays. Compounds with similar structures to this compound exhibited promising results, with one compound showing an IC50 value lower than that of doxorubicin .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiazole derivatives against various pathogens. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, reinforcing the potential for developing new antimicrobial agents based on this scaffold .

Chemical Reactions Analysis

Thiophene Carboxamide

- Hydrolysis : Under acidic or basic conditions, the carboxamide group can hydrolyze to form thiophene-2-carboxylic acid. For example: This reactivity is typical of aromatic amides .

Thiazole Ring

- Electrophilic substitution : The electron-rich thiazole ring undergoes halogenation or nitration at the 5-position under mild conditions (e.g., HNO₃/H₂SO₄) .

- Nucleophilic attack : Thiazoles react with amines or thiols at the 2-position. For instance, hydrazine can open the thiazolidinone ring to form pyrazole derivatives .

Piperazine-Ethyl Linker

- N-Alkylation : The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines .

- Oxidation : The ethyl carbonyl group can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄ .

Key Reaction Pathways

Stability and Degradation

Comparison with Similar Compounds

Structural Analogues with Piperazine-Thiazole Scaffolds

Several analogues share the piperazine-thiazole core but differ in substituents and appended functional groups:

Key Observations :

- Substituent Effects : The 3-chlorophenyl group on piperazine in the target compound may confer distinct electronic and steric properties compared to 4-substituted phenyl groups (e.g., 4-Cl, 4-F, 4-OCH₃) in analogues. These differences could influence receptor binding affinity or metabolic stability.

- Linker Variations : The target compound employs a thiophene-2-carboxamide group, whereas analogues in use simpler acetamide linkers. The thiophene ring may enhance π-π stacking interactions with aromatic residues in target proteins.

Analogues with Benzothiazole-Piperazine Motifs

Benzothiazole derivatives, though distinct in core structure, provide insights into the role of heterocyclic substitutions:

Key Observations :

- For example, 4l showed antiproliferative activity but lacked HIV-1 selectivity compared to nevirapine .

- Functional Group Additions : Triazole and nitroimidazole moieties (e.g., 5i ) may enhance binding to enzymes like kinases or proteases, though detailed mechanistic studies are needed.

Thiophene Carboxamide Derivatives

Compounds with thiophene carboxamide groups illustrate the versatility of this functional group:

Key Observations :

- Carbothioyl vs. Carboxamide : The thioamide group in ’s compound may affect hydrogen-bonding capacity compared to the carboxamide in the target compound.

- Substituent Positioning : The 3-chlorophenyl group on piperazine in the target compound vs. 6-methoxybenzo[d]thiazole in ’s analogue could lead to divergent pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.